molecular formula C25H25N7O B12111894 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide

Cat. No.: B12111894
M. Wt: 439.5 g/mol
InChI Key: XVXDUVMSIBCWBI-UHFFFAOYSA-N
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Description

CAS No.: 879625-96-4 Molecular Formula: C₂₅H₂₅N₇O Molecular Weight: 439.5123 g/mol

This compound features a biphenyl-4-carboxamide backbone, with a substituted pyrimidine (4,6-dimethylpyrimidin-2-yl) and an imidazole-containing ethylamino group. The E-configuration of the methylidene bridge ensures structural rigidity, which may influence molecular recognition in biological systems.

Properties

Molecular Formula

C25H25N7O

Molecular Weight

439.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-4-phenylbenzamide

InChI

InChI=1S/C25H25N7O/c1-17-14-18(2)30-25(29-17)32-24(27-13-12-22-15-26-16-28-22)31-23(33)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3,(H,26,28)(H2,27,29,30,31,32,33)

InChI Key

XVXDUVMSIBCWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide typically involves multiple steps, including the formation of the biphenyl core and the subsequent attachment of the pyrimidine and imidazole groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

Chemistry

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for developing new compounds with tailored properties.

Biology

In biological research, this compound is being investigated as a biochemical probe or inhibitor. Its interactions with specific enzymes or receptors can provide insights into cellular processes and disease mechanisms.

Medicine

The compound is explored for its therapeutic potential:

  • Anti-inflammatory Activity : Studies have indicated that derivatives of this compound exhibit inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways .
  • Anticancer Properties : Case studies have demonstrated that modifications of the compound show promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryUsed as a precursor in synthesizing complex organic compounds ,
BiologyPotential inhibitor of key enzymes; studied for its binding affinity,
MedicineExhibits anti-inflammatory and anticancer activities; mechanism involves enzyme inhibition ,

Case Study 1: Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of related compounds derived from N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]. The results indicated significant cytotoxic effects against various cancer cell lines, with particular emphasis on the role of the imidazole moiety in enhancing activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

Research published in Molecules explored the anti-inflammatory properties of derivatives based on this compound structure. The study utilized molecular docking simulations to predict binding affinities to COX and LOX enzymes, correlating these findings with experimental data demonstrating reduced inflammatory markers in vitro .

Mechanism of Action

The mechanism by which N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

CAS No. Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol)
879625-96-4 N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide C₂₅H₂₅N₇O Biphenyl-4-carboxamide, 4,6-dimethylpyrimidine, imidazole 439.51
331967-28-3 N-[(Z)-1-(4-Bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine C₁₅H₁₈BrN₅ 4-Bromophenyl, Z-configuration ethylidene 364.24
352337-80-5 2-Hydroxy-2-phenyl-N-[(Z)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide C₂₀H₂₀N₂O₂ Hexadienylidene linker, hydroxy-phenyl group 328.39
879947-43-0 5-Chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide C₁₄H₁₅ClN₃OS Chloro, ethylthio, 2-methylphenyl 308.81
303105-61-5 N'-[(E)-Biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide C₃₂H₃₁N₅OS Triazole sulfanyl, tert-butylphenyl 533.69

Key Structural Differences and Implications

Heterocyclic Core Modifications

  • The target compound (879625-96-4) incorporates a 4,6-dimethylpyrimidin-2-yl group and an imidazole moiety, whereas analogues like 303105-61-5 replace these with a triazole ring. Triazoles offer enhanced metabolic stability but may reduce hydrogen-bonding capacity compared to imidazoles .
  • Compound 879947-43-0 introduces a chloro-thioether modification on the pyrimidine, which could increase lipophilicity and alter electrophilic reactivity .

Linker and Backbone Variations

  • The biphenyl-4-carboxamide backbone in 879625-96-4 contrasts with the hexadienylidene linker in 352337-80-3. The latter’s extended conjugation may enhance UV absorption but reduce solubility .
  • Hydrazide-based analogues (e.g., 303105-61-5) exhibit greater conformational flexibility compared to the rigid carboxamide scaffold of the target compound .

tert-Butylphenyl substituents (303105-61-5) enhance hydrophobic interactions but may hinder aqueous solubility .

Methodological Considerations in Structural Analysis

The structural elucidation of these compounds relies on advanced crystallographic tools:

  • SHELX Suite : Used for small-molecule refinement and structure solution, critical for confirming the E/Z configuration of methylidene bridges .
  • ORTEP-III : Visualizes anisotropic displacement parameters, aiding in the interpretation of steric effects from substituents like tert-butyl groups .
  • Density Functional Theory (DFT) : Computational methods (e.g., Colle-Salvetti correlation-energy formula) predict electronic properties, such as the impact of chloro and thioether groups on reactivity .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide, a complex organic compound, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyrimidine, imidazole, and biphenyl moieties, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C21H25N7O
  • Molecular Weight : 396.5 g/mol
  • CAS Number : 924864-27-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in critical biological processes. For instance, it may act as an inhibitor of protein kinases or other enzymes associated with cancer cell proliferation and survival pathways .

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds from the same class have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (µM)
Compound 6cMCF-75.0
Compound 6hA5493.2
Compound 6jHCT1164.7

Anticonvulsant Activity

In addition to anticancer properties, some derivatives have been evaluated for anticonvulsant activity. For instance, a related compound demonstrated an ED50 of 1.7 mg/kg in a maximal electroshock seizure model in mice, indicating potential as a therapeutic agent for epilepsy .

Mechanistic Studies

Mechanistic studies involving flow cytometry have revealed that treatment with related compounds leads to cell cycle arrest and apoptosis in cancer cells. Specifically, these compounds have been shown to increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This suggests that they may trigger apoptotic signaling pathways effectively .

Case Studies

  • In Vitro Studies : In one study, the impact of a structurally similar compound on HepG2 liver cancer cells was assessed. The results indicated that treatment led to significant apoptosis induction as evidenced by increased caspase activity and DNA fragmentation analysis.
  • In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth rates compared to control groups, further supporting their potential use in cancer therapy.

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